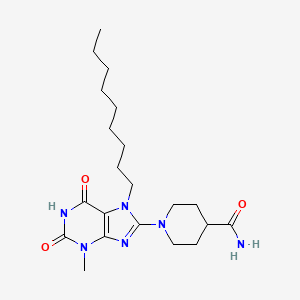

1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide

Description

This compound is a purine-derived molecule featuring a 6-hydroxy-3-methyl-7-nonyl-substituted purine core linked to a piperidine-4-carboxamide moiety.

Properties

Molecular Formula |

C21H34N6O3 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

1-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H34N6O3/c1-3-4-5-6-7-8-9-12-27-16-18(25(2)21(30)24-19(16)29)23-20(27)26-13-10-15(11-14-26)17(22)28/h15H,3-14H2,1-2H3,(H2,22,28)(H,24,29,30) |

InChI Key |

QPPPVPKGHJRGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Purine Core

The purine scaffold is synthesized via cyclization of a pyrimidine precursor. A common approach involves:

Introduction of the 6-Hydroxy and 2-Oxo Groups

Coupling with Piperidine-4-carboxamide

-

Amide bond formation : Activation of the purine-8-carboxylic acid derivative using HATU or EDCI/HOBt, followed by reaction with piperidine-4-amine.

Example:

Optimization and Challenges

Regioselectivity in Alkylation

Purification Techniques

-

Column chromatography : Silica gel with gradients of ethyl acetate/hexane (20–50%).

-

Recrystallization : Ethanol/water mixtures improve purity (≥95%).

Comparative Analysis of Methods

Scalability and Industrial Relevance

Chemical Reactions Analysis

1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using reagents such as halides or amines.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Biochemistry: The compound is used in studies to investigate its effects on biochemical pathways and cellular processes.

Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial applications, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Purine-Based Systems

- 1-[1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide ():

- Structural Differences :

- Purine Substitutions: 1,3-dimethyl and 7-(3-methylbenzyl) groups vs. 6-hydroxy-3-methyl-7-nonyl in the target compound.

- Core Saturation : The analog has a tetrahydro-purine core (2,3,6,7-tetrahydro), while the target compound retains a dihydro-purine system (3,7-dihydro).

- Functional Implications :

- The benzyl group in the analog may enhance aromatic interactions with hydrophobic binding pockets, whereas the nonyl chain in the target compound could increase membrane permeability or lipid affinity.

- Otenabant Hydrochloride (): Structural Features: Chlorophenyl groups at positions 8 and 9 of the purine core, with an ethylamino-piperidinecarboxamide substituent. Pharmacological Context: Otenabant targets cannabinoid receptors for obesity treatment, suggesting that purine-piperidine hybrids can modulate G-protein-coupled receptors (GPCRs). The absence of chlorophenyl groups in the target compound may reduce off-target GPCR interactions .

Comparative Data Table

Research Findings and Implications

- Hydrophobic vs. Polar Substituents: The nonyl chain in the target compound may confer prolonged half-life due to increased lipophilicity, contrasting with the polar hydroxy group’s role in solubility .

- GPCR Targeting Potential: Structural similarities to Otenabant suggest possible GPCR modulation, though the absence of chlorophenyl groups may redirect selectivity .

- Antiviral Applications : While naphthyridine and fluorobenzyl analogs show antiviral promise, the purine core’s inherent affinity for kinase or protease targets could position the target compound for exploration in viral entry inhibition .

Biological Activity

1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a piperidine ring and a purine derivative, which may contribute to its therapeutic efficacy.

The molecular formula of the compound is C21H34N6O3, with a molecular weight of approximately 418.53 g/mol. The presence of various functional groups such as hydroxyl, carbonyl, and amide functionalities suggests diverse reactivity and interaction capabilities with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C21H34N6O3 |

| Molecular Weight | 418.53 g/mol |

| CAS Number | 489425-20-9 |

| SMILES | CCCCCCCCCn1c(nc2c1c(=O)[nH]c(=O)n2C)N1CCC(CC1)C(=O)N |

Antiviral Properties

Research indicates that compounds similar to 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide exhibit significant antiviral properties, particularly against HIV integrase. Studies suggest that this compound may inhibit viral replication pathways by competing with natural substrates for binding sites within the enzyme.

Antitumor Effects

Preclinical models have shown promising antitumor effects for structural analogs of this compound. The mechanisms may involve the induction of apoptosis in cancer cells and inhibition of cell migration and angiogenesis. For instance, related compounds have been documented to suppress cell proliferation and enhance caspase activity in glioblastoma cell lines .

The biological activity of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide can be attributed to its interaction with specific biological targets involved in disease pathways. Its inhibitory action on HIV integrase suggests a mechanism where the compound disrupts the viral life cycle by hindering enzyme function critical for viral replication.

Case Studies

Several studies have explored the effects of similar compounds on various cancer cell lines:

- Study on Glioblastoma Cells :

-

Antiviral Activity Against HIV :

- Objective : To evaluate the inhibitory effects on HIV integrase.

- Findings : The compound demonstrated significant inhibition of viral replication, indicating its potential as an antiviral agent.

Q & A

Basic: What are the critical considerations for synthesizing this compound with high regiochemical purity?

Methodological Answer:

The synthesis of this compound requires precise control over regiochemistry, particularly for installing the nonyl group at position 7 of the purine ring and ensuring proper amide bond formation. Key steps include:

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., the piperidine nitrogen) during alkylation or acylation steps .

- Reaction optimization : Employ Design of Experiments (DoE) to optimize solvent polarity, temperature, and catalyst loading (e.g., Pd/C for hydrogenolysis) .

- Purification : Combine column chromatography (silica gel, gradient elution) with preparative HPLC to isolate the target compound. Confirm purity (>95%) via reversed-phase HPLC and LC-MS .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. A systematic approach includes:

- Enhanced sampling simulations : Use molecular dynamics (MD) with accelerated algorithms (e.g., metadynamics) to explore binding pocket flexibility .

- Alanine scanning mutagenesis : Identify critical residues in the target protein (e.g., enzymes or receptors) to validate docking poses experimentally .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) under physiological conditions to reconcile computational vs. experimental dissociation constants (Kd) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., hydroxy at C6, nonyl at C7). Use 2D techniques (COSY, HSQC) to resolve overlapping signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and rule out impurities.

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., purine ring puckering) if single crystals are obtainable .

Advanced: What strategies address rapid in vivo clearance observed in preclinical pharmacokinetic studies?

Methodological Answer:

Rapid clearance often stems from metabolic instability or poor membrane permeability. Mitigation strategies include:

- Metabolite identification : Incubate the compound with human liver microsomes (HLM) and use LC-MS/MS to identify vulnerable sites (e.g., oxidation at the nonyl chain) .

- Prodrug design : Mask the hydroxy group at C6 with a labile ester or phosphate moiety to enhance bioavailability .

- Structural analogs : Replace the nonyl chain with cyclopropyl or fluorinated alkyl groups to reduce CYP450-mediated metabolism .

Basic: How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Target selection : Prioritize enzymes with structural homology to purine-binding proteins (e.g., kinases, phosphodiesterases).

- Fluorescence-based assays : Use substrates like 8-azaguanine or fluorescein-labeled ATP analogs to measure IC50 values .

- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess selectivity. Use recombinant CYP3A4/2D6 isoforms for metabolic stability profiling .

Advanced: How can conflicting crystallographic and NMR data on the compound’s conformation be reconciled?

Methodological Answer:

- Density Functional Theory (DFT) calculations : Compare experimental NMR chemical shifts with computed values for different conformers .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) structures .

- Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to probe conformational flexibility in solution .

Basic: What computational tools are recommended for predicting this compound’s solubility and logP?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use explicit solvent models (e.g., TIP3P water) to estimate aqueous solubility .

- Quantitative Structure-Property Relationship (QSPR) : Train models on datasets of carboxamide derivatives to predict logP and solubility .

- COSMOtherm : Compute partition coefficients (logP) via quantum-chemical solvation thermodynamics .

Advanced: How to optimize reaction yields for large-scale synthesis without compromising stereochemical purity?

Methodological Answer:

- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., alkylation steps) and improve mixing efficiency .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Chiral chromatography : Scale-up with simulated moving bed (SMB) systems to separate enantiomers during final purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.